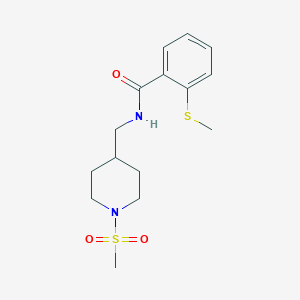

![molecular formula C23H20N4O3S2 B2610230 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide CAS No. 313500-48-0](/img/structure/B2610230.png)

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

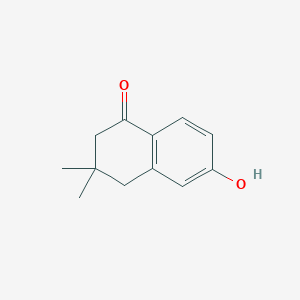

“N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide” is a chemical compound with the molecular formula C17H22N4O3S2. It is a derivative of 1,3,4-thiadiazole .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of these starting materials with methyl hydrazinecarbodithioate or hydrazinecarbothioamide results in 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic moiety .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. They can react with hydrazonoyl halides to form various nitrogen, oxygen, sulfur, and selenium containing compounds .Physical And Chemical Properties Analysis

The compound has an average mass of 326.395 Da and a monoisotopic mass of 326.050720 Da .Scientific Research Applications

Glutaminase Inhibition

N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide is related to a series of analogs synthesized for inhibiting kidney-type glutaminase (GLS). These compounds, including similar analogs, have shown promise in inhibiting the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Anticonvulsant Potential

Researchers have synthesized derivatives of 1,3,4-thiadiazole, demonstrating significant anticonvulsive activity, suggesting their potential as anticonvulsant agents. This research indicates that compounds with a similar structure may have applications in treating seizure disorders (Sych et al., 2018).

Antibacterial Activity

A study on sulfonamides containing a 2-amino-1,3-thiazole fragment, which are chemically related, revealed their efficacy in combating bacterial infections, particularly against S. aureus and E. coli (Rafiee Pour et al., 2019).

Antimicrobial and Antitubercular Properties

Compounds with structures similar to this compound have been synthesized and tested for their antimicrobial activities. These include effectiveness against a range of bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis (Karabanovich et al., 2016).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, closely related to the compound , have shown inhibitory effects on carbonic anhydrase isozymes, which are crucial in various physiological processes. This suggests potential applications in medical treatments (Gokcen et al., 2016).

Mechanism of Action

Target of Action

The primary targets of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-[1,1’-biphenyl]-4-carboxamide Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity

Mode of Action

The exact mode of action of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-[1,1’-biphenyl]-4-carboxamide It is known that many antimicrobial agents work by disrupting essential processes in the microbial cell, such as cell wall synthesis, protein synthesis, nucleic acid synthesis, and metabolic pathways .

Biochemical Pathways

The specific biochemical pathways affected by N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-[1,1’-biphenyl]-4-carboxamide Given its potential antimicrobial activity, it may interfere with pathways essential for the survival and growth of microbial cells .

Result of Action

The molecular and cellular effects of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-[1,1’-biphenyl]-4-carboxamide If it does exhibit antimicrobial activity, it could lead to the death of microbial cells, thereby helping to clear an infection .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. 1,3,4-thiadiazole derivatives have shown a wide range of therapeutic activities, including antimicrobial, antifungal, and anticancer properties . Therefore, “N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide” could be a potential candidate for further pharmacological studies.

Biochemical Analysis

Biochemical Properties

It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have been shown to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is known that 1,3,4-thiadiazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Properties

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3S2/c1-2-21-25-26-23(31-21)27-32(29,30)20-14-12-19(13-15-20)24-22(28)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,24,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMNVCCXBMJVIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

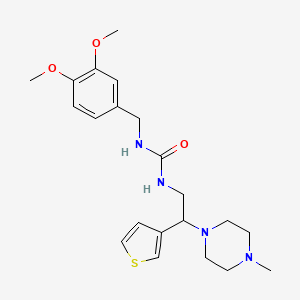

![1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2610149.png)

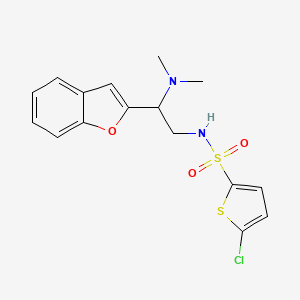

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2610154.png)

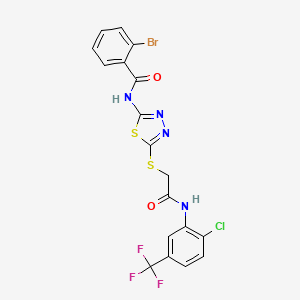

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B2610157.png)

![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2610170.png)